molecular formula C8H15NO2 B145860 1-Ethylpiperidine-4-carboxylic acid CAS No. 90204-94-7

1-Ethylpiperidine-4-carboxylic acid

Cat. No.: B145860
CAS No.: 90204-94-7
M. Wt: 157.21 g/mol
InChI Key: IDHMTYNXPJWISA-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carboxylic acid can be synthesized from methyl 1-ethyl-4-piperidinecarboxylate. The process involves hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale hydrolysis reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethylpiperidine-4-carboxylic acid is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethylpiperidine-4-carboxylic acid is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMTYNXPJWISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596222
Record name 1-Ethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90204-94-7
Record name 1-Ethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpiperidine-4-carboxylic acid
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1-Ethylpiperidine-4-carboxylic acid
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1-Ethylpiperidine-4-carboxylic acid

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